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Introduction

Mediator complex subunit 27 (Med27) is a key component of the Mediator complex, a
multiprotein assembly that plays a crucial role in the regulation of RNA polymerase II
transcription.[1][2][3] The Mediator complex acts as a bridge between gene-specific
transcription factors and the basal transcription machinery, thereby integrating regulatory
signals to control gene expression.[1][2][3] Med27, a subunit of the "upper tail" module of the
Mediator complex, is essential for the stability and integrity of the complex and has been
implicated in critical developmental processes, particularly in the nervous system.[4][5]
Dysregulation of Med27 function is associated with severe neurodevelopmental disorders,
making it a protein of significant interest for both basic research and therapeutic development.
[6][7] This technical guide provides an in-depth overview of the structure, domains, and function
of Med27, along with detailed experimental protocols relevant to its study.

Med27 Protein Structure and Domains

The human Med27 protein consists of 311 amino acids with a molecular mass of approximately
35.4 kDa.[8] Structural studies, including cryo-electron microscopy of the mammalian Mediator
complex, have revealed that Med27 is composed of two principal domains: an N-terminal
helical domain and a C-terminal globular domain.[5][6]
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N-Terminal Domain: The N-terminal region of Med27 forms a heterodimeric helical bundle with
Mediator subunit 29 (MED29).[5][6] This interaction is crucial for the proper assembly of the
upper tail module of the Mediator complex.

C-Terminal Domain: The C-terminal portion of Med27 folds into a globular domain that
mediates interactions with several subunits of the Mediator head module, including MED20.[4]
[5] This interaction is critical for bridging the tail and head modules of the Mediator complex.
The majority of disease-causing missense mutations in Med27 are clustered within this C-
terminal domain, highlighting its functional importance.[7] One study has suggested the
presence of a C2-H2 zinc finger motif within the C-terminal domain.[7]

Based on structural and sequence analysis from UniProt and InterPro, the approximate domain
boundaries are outlined below.

Approximate .
Interacting

Domain Amino Acid Range Key Features
Partners
(Human)
N-Terminal Helical Forms a heterodimeric
] 1-150 MED29 )
Domain helical bundle.[5][6]

Interacts with the
head module of the
) Mediator complex.[4]
C-Terminal Globular MED17, MED18, ) )
] 151-311 [5][7] Contains a high
Domain MED20
concentration of
pathogenic missense

mutations.[7]

Quantitative Data on Med27 Interactions and
Stability

Quantitative analysis of protein-protein interactions is essential for understanding the assembly
and function of large complexes like the Mediator. While precise dissociation constants (Kd) for
Med27 interactions are not readily available in the literature, semi-quantitative and relative
guantitative data have been generated through various experimental approaches.
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Co-Immunoprecipitation and Affinity Purification-Mass
Spectrometry

Co-immunoprecipitation (Co-IP) followed by Western blotting and affinity purification coupled
with mass spectrometry (AP-MS) have been instrumental in identifying Med27 interactors and
assessing the relative strength of these interactions. Studies have shown that mutations in
Med27 can significantly impact its interaction with other Mediator subunits. For instance, the
p.P280L mutation has been shown to weaken the interaction between Med27 and MED20.[4]

Quantitative proteomics analyses provide a more global view of interaction changes. The table
below summarizes the relative changes in interaction partners of mutant Med27 compared to
wild-type (WT) Med27, as determined by AP-MS. The Log2 fold change (Log2FC) indicates the
magnitude of the change in the amount of co-purified protein. A negative value suggests a
weaker interaction with the mutant protein.

Log2 Fold Change .
Experimental

Interacting Protein (Mutant vs. WT Reference
Method
Med27)
Co-
MED20 Decreased S [4]
Immunoprecipitation
Various Mediator Varies (see original Affinity Purification- ]
Subunits data) Mass Spectrometry

Impact of Mutations on Protein Stability

In silico modeling has been used to predict the effect of pathogenic mutations on the stability of
Med27 and its interactions. The change in Gibbs free energy (AAG) upon mutation provides a
quantitative measure of this effect, with positive values indicating destabilization.
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Mutation

Predicted AAG
(kcal/mol)

Predicted Effect Reference

V63G

+5.0

Destabilizes a helix in
the N-terminal [9]
domain.

H179P

+18

Large destabilization
of a beta-sheet in the [9]

C-terminal domain.

230R

Located in a loop with
phosphorylated
[9]

residues in the C-

terminal domain.

V242A

+1.9

Mostly neutral effect
on a buried helix in ]
the C-terminal

domain.

P259L

-6.9

Stabilizing effect on a
helix in the C-terminal [9]

domain.

P280L

+7.5

Destabilizing effect on
a beta-turn in the C- [9]
terminal domain.

1203V

+3.7

Reduced stability of
the C-terminal [9]
domain.

P174A

+3

Slightly disrupts a
beta-turn in the C- [9]

terminal domain.

Signaling and Functional Pathways
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Med27, as part of the Mediator complex, is a central player in the transcriptional regulation of a
vast number of genes. Its function is integral to the process of transmitting signals from
transcription factors to the core RNA polymerase Il machinery.
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Caption: Role of Med27 within the Mediator complex in transcriptional activation.

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of Med27. Below are generalized
protocols for key experiments, which should be optimized for specific experimental conditions.

Affinity Purification-Mass Spectrometry (AP-MS) of
Med27-Containing Complexes

This protocol describes the isolation of Med27 and its interacting partners for identification by
mass spectrometry. A common approach is the Tandem Affinity Purification (TAP) method.[10]
[11][12]

1. Generation of a Tagged Med27 Cell Line:
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Clone the full-length human Med27 cDNA into a mammalian expression vector containing a
tandem affinity tag (e.g., FLAG-HA, Protein A-CBP).

Transfect the construct into the desired human cell line (e.g., HEK293T).
Select for stable expression of the tagged Med27 protein.

. Cell Lysis and Lysate Preparation:
Harvest cells and wash with ice-cold PBS.

Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCI pH 7.4, 150 mM NaCl, 1
mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors).

Incubate on ice and then centrifuge to pellet cell debris. Collect the supernatant containing
the protein lysate.

. First Affinity Purification:

Incubate the cleared lysate with the first affinity resin (e.g., anti-FLAG M2 agarose beads)
with gentle rotation at 4°C.

Wash the beads extensively with lysis buffer to remove non-specific binders.

Elute the protein complexes under native conditions (e.g., by competition with FLAG
peptide).

. Second Affinity Purification:

Incubate the eluate from the first step with the second affinity resin (e.g., anti-HA agarose
beads).

Wash the beads as in the first step.
Elute the purified protein complexes.

. Mass Spectrometry Analysis:
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Resolve the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining.

Excise protein bands of interest or analyze the entire eluate.

Perform in-gel or in-solution trypsin digestion.

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-
MS/MS).

Identify proteins using a protein database search algorithm.
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Caption: Workflow for Tandem Affinity Purification-Mass Spectrometry (AP-MS).
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Chromatin Immunoprecipitation-Sequencing (ChlP-seq)
for Med27

ChlP-seq is used to identify the genomic regions where Med27 (as part of the Mediator
complex) binds.[13][14][15][16]

1. Cell Cross-linking and Harvesting:
o Grow cells to the desired confluency.

e Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link
proteins to DNA.

» Quench the cross-linking reaction with glycine.

» Harvest the cells and wash with ice-cold PBS.

2. Chromatin Preparation:

e Lyse the cells to release the nuclei.

« |solate the nuclei and lyse them to release the chromatin.

e Shear the chromatin to an average size of 200-600 bp using sonication or enzymatic
digestion.

3. Immunoprecipitation:
e Pre-clear the chromatin with Protein A/G beads to reduce non-specific binding.

 Incubate the pre-cleared chromatin with an antibody specific for Med27 (or a tag if using a
tagged protein) overnight at 4°C. A mock IP with a non-specific IgG should be performed in
parallel as a negative control.

e Add Protein A/G beads to capture the antibody-chromatin complexes.

4. Washing and Elution:
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Wash the beads with a series of stringent wash buffers to remove non-specifically bound
chromatin.

Elute the chromatin from the beads.
. Reverse Cross-linking and DNA Purification:
Reverse the protein-DNA cross-links by heating in the presence of high salt.
Treat with RNase A and Proteinase K to remove RNA and protein.
Purify the DNA using phenol-chloroform extraction or a DNA purification Kit.
. Library Preparation and Sequencing:

Prepare a DNA library from the purified ChIP DNA and input control DNA for next-generation
sequencing.

Perform high-throughput sequencing.
. Data Analysis:
Align the sequence reads to the reference genome.

Use peak-calling algorithms to identify regions of the genome that are significantly enriched
in the Med27 IP sample compared to the input control.
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Caption: Workflow for Chromatin Immunoprecipitation-Sequencing (ChIP-seq).
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Conclusion

Med27 is a structurally and functionally critical subunit of the Mediator complex. Its well-defined
domain architecture facilitates key interactions that are essential for the assembly and function
of the Mediator in regulating gene transcription. The quantitative data, though in some cases
semi-quantitative, clearly demonstrate the importance of these interactions and the
destabilizing effects of pathogenic mutations. The experimental protocols provided in this guide
offer a framework for researchers to further investigate the intricate roles of Med27 in health
and disease, with the ultimate goal of developing novel therapeutic strategies for Med27-
related disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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